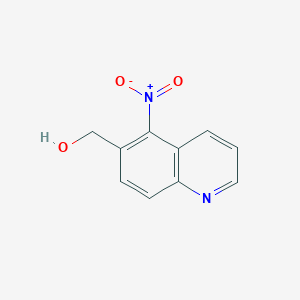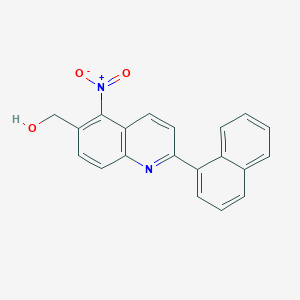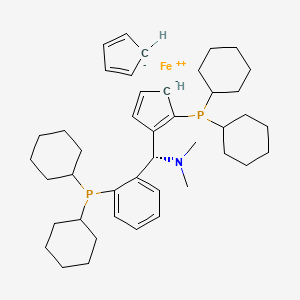
cyclopenta-1,3-diene;(1S)-1-(2-dicyclohexylphosphanylcyclopenta-1,4-dien-1-yl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron(2+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Iron(2+) cyclopenta-2,4-dien-1-ide 2-(dicyclohexylphosphanyl)-1-(S)-[2-(dicyclohexylphosphanyl)phenylmethyl]cyclopenta-2,4-dien-1-ide (1/1/1) is a complex organometallic compound. Organometallic compounds are characterized by the presence of a metal atom bonded to organic ligands. This particular compound features iron in the +2 oxidation state, coordinated with cyclopentadienyl and phosphanyl ligands, which are known for their stability and versatility in catalysis and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such complex organometallic compounds typically involves multiple steps, including:
Ligand Preparation: Synthesis of cyclopentadienyl and phosphanyl ligands.
Metal-Ligand Coordination: Reacting iron(II) salts with the prepared ligands under inert atmosphere conditions, often using solvents like tetrahydrofuran (THF) or dichloromethane (DCM).
Purification: Techniques such as recrystallization or chromatography to purify the final product.
Industrial Production Methods
Industrial production methods for such compounds are less common due to their specialized applications. large-scale synthesis would involve similar steps with optimization for yield and purity, possibly using automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the iron center is oxidized to a higher oxidation state.
Reduction: Reduction reactions can reduce the iron center to a lower oxidation state.
Substitution: Ligand substitution reactions where one or more ligands are replaced by other ligands.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, oxygen.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Solvents: THF, DCM, toluene.
Major Products
The major products depend on the specific reaction conditions and reagents used. For example, oxidation might yield iron(III) complexes, while reduction could produce iron(0) species.
Scientific Research Applications
Chemistry
Catalysis: Used as catalysts in various organic reactions, including hydrogenation and polymerization.
Material Science: Components in the synthesis of advanced materials with specific electronic or magnetic properties.
Biology and Medicine
Drug Development: Potential use in the design of metal-based drugs or as probes in biological systems.
Industry
Chemical Synthesis: Employed in the synthesis of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action involves the coordination of the iron center with the ligands, which can facilitate various chemical transformations. The molecular targets and pathways depend on the specific application, such as catalysis or drug interaction.
Comparison with Similar Compounds
Similar Compounds
Ferrocene: Another iron-cyclopentadienyl complex, but simpler in structure.
Iron(II) bis(diphenylphosphino)ethane: Similar phosphanyl ligands but different coordination environment.
Uniqueness
This compound’s uniqueness lies in its specific ligand arrangement, which can impart distinct reactivity and stability compared to other iron complexes.
Properties
CAS No. |
494227-38-2 |
|---|---|
Molecular Formula |
C43H73FeNP2 |
Molecular Weight |
721.8 g/mol |
IUPAC Name |
cyclopentane;(1S)-1-(2-dicyclohexylphosphanylcyclopentyl)-1-(2-dicyclohexylphosphanylphenyl)-N,N-dimethylmethanamine;iron |
InChI |
InChI=1S/C38H63NP2.C5H10.Fe/c1-39(2)38(35-27-17-29-37(35)41(32-22-11-5-12-23-32)33-24-13-6-14-25-33)34-26-15-16-28-36(34)40(30-18-7-3-8-19-30)31-20-9-4-10-21-31;1-2-4-5-3-1;/h15-16,26,28,30-33,35,37-38H,3-14,17-25,27,29H2,1-2H3;1-5H2;/t35?,37?,38-;;/m1../s1 |
InChI Key |
GQDMYYKIXBWWGW-UJGURTASSA-N |
Isomeric SMILES |
CN(C)[C@@H](C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
Canonical SMILES |
CN(C)C(C1CCCC1P(C2CCCCC2)C3CCCCC3)C4=CC=CC=C4P(C5CCCCC5)C6CCCCC6.C1CCCC1.[Fe] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


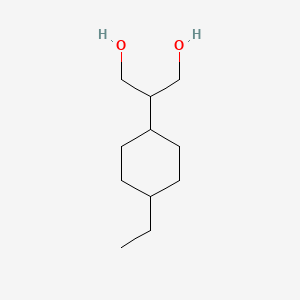
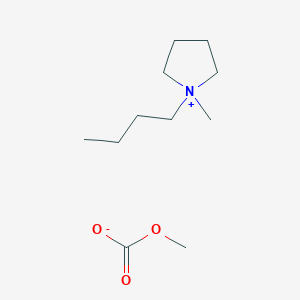
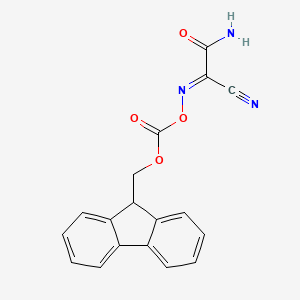
![Calix[4]arene-bis(t-octylbenzo-crown-6)](/img/structure/B8270593.png)
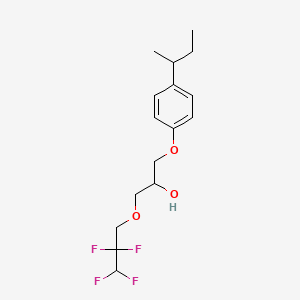
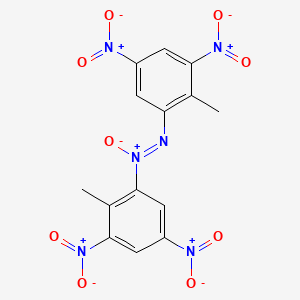
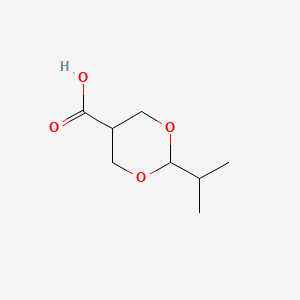
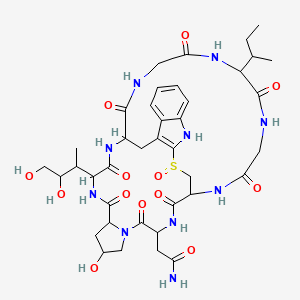
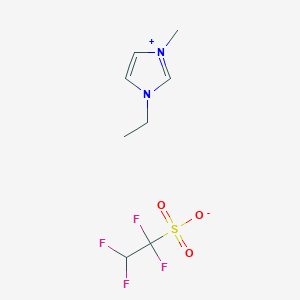
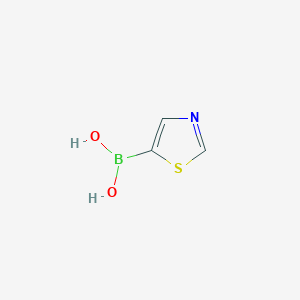
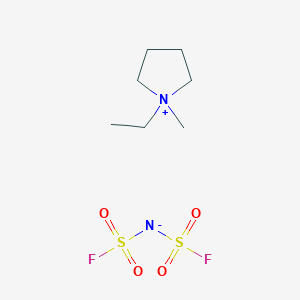
![(1S,2S,3R,4S,5S)-2-Amino-4,6,6-trimethylbicyclo[3.1.1]heptane-3-carboxylic acid hydrochloride](/img/structure/B8270638.png)
